molecular formula C10H9N5O2 B11877944 2-Amino-9-(furan-2-ylmethyl)-3,9-dihydro-6h-purin-6-one CAS No. 14937-74-7

2-Amino-9-(furan-2-ylmethyl)-3,9-dihydro-6h-purin-6-one

Cat. No.: B11877944
CAS No.: 14937-74-7
M. Wt: 231.21 g/mol
InChI Key: YIESXWHNAVYZRL-UHFFFAOYSA-N
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Description

2-Amino-9-(furan-2-ylmethyl)-3,9-dihydro-6h-purin-6-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure This compound is part of the purine family, which is known for its significant biological activities and presence in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-(furan-2-ylmethyl)-3,9-dihydro-6h-purin-6-one typically involves the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a multi-step process starting from simple precursors such as formamide and glycine. These precursors undergo cyclization and condensation reactions to form the purine ring system.

    Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction. This involves reacting the purine core with a furan-2-ylmethyl halide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-(furan-2-ylmethyl)-3,9-dihydro-6h-purin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furan ring or amino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine derivatives.

Scientific Research Applications

2-Amino-9-(furan-2-ylmethyl)-3,9-dihydro-6h-purin-6-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-9-(furan-2-ylmethyl)-3,9-dihydro-6h-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-(furan-2-ylmethyl)-3,9-dihydro-6h-purin-9-one: Similar structure but with a different position of the furan ring.

    2-Amino-9-(thiophen-2-ylmethyl)-3,9-dihydro-6h-purin-6-one: Contains a thiophene ring instead of a furan ring.

    2-Amino-9-(pyridin-2-ylmethyl)-3,9-dihydro-6h-purin-6-one: Contains a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 2-Amino-9-(furan-2-ylmethyl)-3,9-dihydro-6h-purin-6-one lies in its specific combination of the purine core and the furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

14937-74-7

Molecular Formula

C10H9N5O2

Molecular Weight

231.21 g/mol

IUPAC Name

2-amino-9-(furan-2-ylmethyl)-1H-purin-6-one

InChI

InChI=1S/C10H9N5O2/c11-10-13-8-7(9(16)14-10)12-5-15(8)4-6-2-1-3-17-6/h1-3,5H,4H2,(H3,11,13,14,16)

InChI Key

YIESXWHNAVYZRL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

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